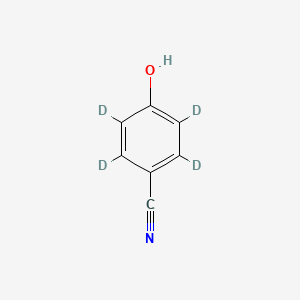

4-Cyanophenol-2,3,5,6-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyanophenol-2,3,5,6-d4 is a deuterated derivative of 4-hydroxybenzonitrile. This compound has gained significant attention due to its unique isotopic composition, which offers valuable insights into molecular dynamics and reaction pathways.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenol-2,3,5,6-d4 typically involves the deuteration of 4-hydroxybenzonitrile. This process can be achieved through several methods, including:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic deuteration processes, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-Cyanophenol-2,3,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzonitriles.

科学的研究の応用

4-Cyanophenol-2,3,5,6-d4 is used in a wide range of scientific research applications, including:

Chemistry: Investigating molecular dynamics and reaction mechanisms due to its unique isotopic composition.

Biology: Studying metabolic pathways and enzyme kinetics.

Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

Industry: Serving as an intermediate in the synthesis of various organic compounds.

作用機序

The mechanism of action of 4-Cyanophenol-2,3,5,6-d4 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into reaction mechanisms and molecular interactions.

類似化合物との比較

4-Hydroxybenzonitrile: The non-deuterated form of the compound.

2,3,5,6-Tetradeuterio-4-methoxybenzonitrile: A similar deuterated compound with a methoxy group instead of a hydroxyl group.

Uniqueness: 4-Cyanophenol-2,3,5,6-d4 is unique due to its specific isotopic composition, which allows for detailed studies of molecular dynamics and reaction pathways. Its deuterated form provides distinct advantages in scientific research, particularly in understanding complex organic reactions.

生物活性

4-Cyanophenol-2,3,5,6-d4 (CAS No. 1025089-21-7) is a deuterated derivative of 4-cyanophenol, a compound known for its biological activity. This article delves into the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a phenolic ring substituted with a cyano group and deuterated hydrogen atoms at specific positions. This isotopic labeling can enhance the compound's stability and influence its interaction with biological systems.

This compound primarily exhibits its biological activity through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may potentially increase the levels of these neurotransmitters in the brain, suggesting applications in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition

The primary biological activity of this compound is its role as a monoamine oxidase inhibitor . This property has been linked to various pharmacological effects:

- Antidepressant Effects : By preventing the degradation of serotonin and dopamine, it may alleviate symptoms of depression.

- Neuroprotective Activity : Increased neurotransmitter levels can contribute to neuroprotection in conditions like Alzheimer's disease.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that this compound effectively inhibits MAO activity in neuronal cell cultures. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

- Animal Models : In rodent models of depression, administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests compared to control groups. These findings support its potential as an antidepressant agent.

- Comparative Studies : When compared to other MAO inhibitors like phenelzine and tranylcypromine, this compound exhibited a favorable safety profile with fewer side effects related to tyramine interactions.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| MAO Inhibition | Significant inhibition observed | |

| Antidepressant Potential | Increased neurotransmitter levels | |

| Neuroprotective Effects | Improved outcomes in animal models |

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。